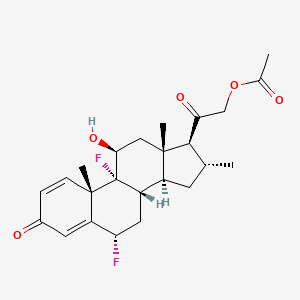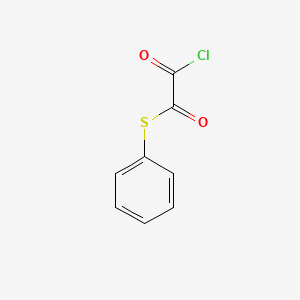
Desethylthiopental
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desethylthiopental is a derivative of thiopental, a barbiturate used primarily as an anesthetic. Thiopental is known for its rapid onset and short duration of action, making it useful for inducing anesthesia. This compound, like its parent compound, is a barbiturate and shares similar properties but with slight modifications that may affect its pharmacokinetics and pharmacodynamics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of desethylthiopental involves the modification of thiopental. One common method is the desethylation of thiopental using specific reagents and conditions. The process typically involves:
Starting Material: Thiopental.
Reagents: Strong bases such as sodium hydroxide or potassium hydroxide.
Conditions: The reaction is usually carried out under reflux conditions to ensure complete desethylation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the starting materials and reagents.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the product through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
Desethylthiopental undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: May produce alcohols or amines.
Substitution: Results in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Desethylthiopental has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of barbiturates and their derivatives.
Biology: Employed in research to understand the effects of barbiturates on biological systems.
Medicine: Investigated for its potential use as an anesthetic or sedative.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
Desethylthiopental exerts its effects by binding to the gamma-aminobutyric acid (GABA)-A receptor. This binding increases the duration for which the chloride ion channel remains open, enhancing the inhibitory effect of GABA in the central nervous system. This results in sedation, hypnosis, and anesthesia. The primary molecular targets are the GABA-A receptors in the brain, particularly in the cerebral cortex and reticular formation.
Comparación Con Compuestos Similares
Similar Compounds
Thiopental: The parent compound, used as an anesthetic.
Pentobarbital: Another barbiturate with similar anesthetic properties.
Phenobarbital: A longer-acting barbiturate used primarily as an anticonvulsant.
Uniqueness
Desethylthiopental is unique due to its specific desethylation, which may alter its pharmacokinetic and pharmacodynamic profile compared to other barbiturates. This modification can affect its onset of action, duration, and potency, making it a valuable compound for specific research and clinical applications.
Propiedades
Número CAS |
29639-67-6 |
|---|---|
Fórmula molecular |
C9H14N2O2S |
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C9H14N2O2S/c1-3-4-5(2)6-7(12)10-9(14)11-8(6)13/h5-6H,3-4H2,1-2H3,(H2,10,11,12,13,14) |
Clave InChI |
LPLXQFNRPIWUOF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C1C(=O)NC(=S)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol](/img/structure/B13426371.png)

![(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13426378.png)
![(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid](/img/structure/B13426393.png)
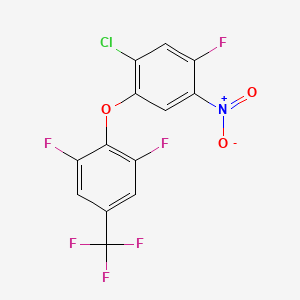
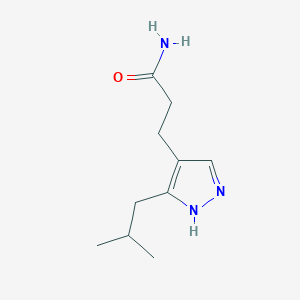
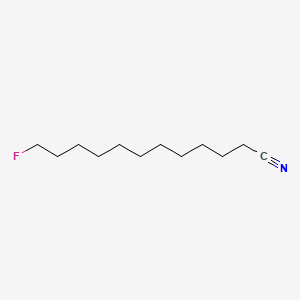

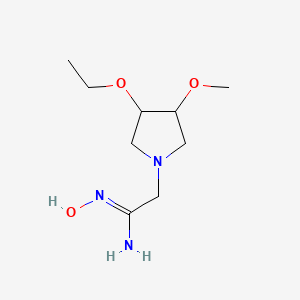

![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B13426435.png)
